molecular formula C12H22N2O3 B6236895 tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate CAS No. 1445951-18-7

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate

Cat. No. B6236895
CAS RN: 1445951-18-7
M. Wt: 242.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (also known as TBODC) is an organic compound with a unique structure that has been studied and utilized for a variety of applications. TBODC has been used in a variety of synthetic reactions, as well as for its potential to function as a drug in the treatment of certain diseases.

Mechanism of Action

The exact mechanism of action of TBODC is not yet fully understood. However, it is believed that TBODC may act as a proton donor or acceptor, or as a Lewis acid or base. In addition, TBODC is thought to interact with certain enzymes and receptors in order to produce certain biochemical and physiological effects.
Biochemical and Physiological Effects
TBODC has been studied for its potential to produce a variety of biochemical and physiological effects. For example, TBODC has been studied for its potential to inhibit the activity of certain enzymes, to regulate the expression of certain genes, to modulate the activity of certain receptors, and to act as a ligand for certain proteins. In addition, TBODC has been studied for its potential to modulate the activity of certain neurotransmitters and to affect the release of certain hormones.

Advantages and Limitations for Lab Experiments

TBODC has several advantages for use in laboratory experiments. For example, TBODC is relatively stable and can be synthesized in a laboratory setting. In addition, TBODC is relatively non-toxic and has a low melting point, which makes it ideal for use in a variety of experiments. However, TBODC also has some limitations for use in laboratory experiments. For example, TBODC is relatively insoluble in aqueous solutions, which can make it difficult to use in certain experiments. In addition, TBODC is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the study of TBODC. For example, further research could be conducted to better understand the mechanism of action of TBODC and its potential to produce certain biochemical and physiological effects. In addition, further research could be conducted to identify new uses for TBODC in scientific research and to develop new synthetic methods for the production of TBODC. Finally, further research could be conducted to identify new potential applications for TBODC in the treatment of certain diseases.

Synthesis Methods

TBODC can be synthesized through a variety of methods, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal in an aprotic solvent to form a tertiary alcohol. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. Both of these reactions can be used to synthesize TBODC in a laboratory setting.

Scientific Research Applications

TBODC has been studied for its potential to be used in a variety of scientific research applications. For example, TBODC has been studied for its potential to be used as a catalyst for organic synthesis, as a drug for the treatment of certain diseases, and as an inhibitor of enzymes. In addition, TBODC has been studied for its potential to be used in the production of polymers, as a fluorescent probe for imaging studies, and as a stabilizer for proteins and nucleic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves the reaction of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate with appropriate reagents to form the desired compound.", "Starting Materials": [ "tert-butylamine", "3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylic acid", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate", "a. Dissolve 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylic acid (1.0 g, 5.0 mmol) and DCC (1.3 g, 6.3 mmol) in DMF (10 mL) under nitrogen atmosphere.", "b. Add tert-butylamine (0.7 mL, 6.3 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and wash the filter cake with diethyl ether.", "d. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate = 3:1) to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate as a white solid (yield: 1.2 g, 85%).", "Step 2: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride", "a. Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (0.5 g, 1.8 mmol) in diethyl ether (10 mL) and add HCl gas until the pH of the solution reaches 2.", "b. Filter the precipitated tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride and wash the filter cake with diethyl ether.", "c. Dry the product under vacuum to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride as a white solid (yield: 0.6 g, 95%).", "Step 3: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate", "a. Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride (0.5 g, 1.8 mmol) in water (10 mL) and add NaHCO3 until the pH of the solution reaches 8.", "b. Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer over Na2SO4.", "c. Concentrate the organic layer under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate = 3:1) to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate as a white solid (yield: 0.4 g, 80%).", "Step 4: Synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride", "a. Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate (0.2 g, 0.7 mmol) in water (5 mL) and add HCl gas until the pH of the solution reaches 2.", "b. Filter the precipitated tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride and wash the filter cake with diethyl ether.", "c. Dry the product under vacuum to obtain tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate hydrochloride as a white solid (yield: 0.1 g, 50%)." ] }

CAS RN

1445951-18-7

Product Name

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.